molecular formula C9H6BrNO2 B11870673 5-Bromo-6-hydroxyquinolin-2(1H)-one

5-Bromo-6-hydroxyquinolin-2(1H)-one

Cat. No.: B11870673
M. Wt: 240.05 g/mol
InChI Key: LMPWXGZJOISTFK-UHFFFAOYSA-N
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Description

5-Bromo-6-hydroxyquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-hydroxyquinolin-2(1H)-one typically involves the bromination of 6-hydroxyquinolin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base (e.g., sodium hydroxide, NaOH) are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5-Bromo-6-hydroxyquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyquinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloro-6-hydroxyquinolin-2(1H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    5-Iodo-6-hydroxyquinolin-2(1H)-one:

Uniqueness

5-Bromo-6-hydroxyquinolin-2(1H)-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

5-bromo-6-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6BrNO2/c10-9-5-1-4-8(13)11-6(5)2-3-7(9)12/h1-4,12H,(H,11,13)

InChI Key

LMPWXGZJOISTFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=C(C=C2)O)Br

Origin of Product

United States

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